
4-Isoquinolinol, 1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoquinolinol, 1-methyl- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 4-Isoquinolinol, 1-methyl- can be achieved through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions.
Gabriel-Colman Rearrangement: This method uses phthalimide as the raw material and proceeds via rearrangement under strong alkaline conditions, followed by decarboxylation to yield isoquinoline derivatives.
Pictet-Spengler Reaction: This method involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride.
Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis of isoquinoline and its derivatives .
Chemical Reactions Analysis
4-Isoquinolinol, 1-methyl- undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to their corresponding tetrahydroisoquinoline forms.
Substitution: Isoquinoline derivatives can undergo substitution reactions, such as bromination, to form 4-bromo-isoquinoline.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. Major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and substituted isoquinolines .
Scientific Research Applications
4-Isoquinolinol, 1-methyl- has several scientific research applications:
Medicinal Chemistry: Isoquinoline derivatives are used as components of anti-cancer, anti-malarial, and other drugs.
Organic Synthesis: Isoquinoline derivatives are used as intermediates in the synthesis of various organic compounds.
Biological Studies: Isoquinoline derivatives are studied for their biological activities, including their potential as enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 4-Isoquinolinol, 1-methyl- involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives can act as enzyme inhibitors, receptor antagonists, or modulators of various signaling pathways . The specific molecular targets and pathways involved depend on the structure and functional groups of the isoquinoline derivative.
Comparison with Similar Compounds
4-Isoquinolinol, 1-methyl- can be compared with other similar compounds, such as:
Quinoline: A structural isomer of isoquinoline, known for its use in anti-malarial drugs.
1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids, such as papaverine.
Tetrahydroisoquinoline: A reduced form of isoquinoline, used in the synthesis of various pharmaceuticals.
The uniqueness of 4-Isoquinolinol, 1-methyl- lies in its specific structure and functional groups, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
CAS No. |
27311-64-4 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-methylisoquinolin-4-ol |
InChI |
InChI=1S/C10H9NO/c1-7-8-4-2-3-5-9(8)10(12)6-11-7/h2-6,12H,1H3 |
InChI Key |
FGISAWMEMVYNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=CC=CC=C12)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)


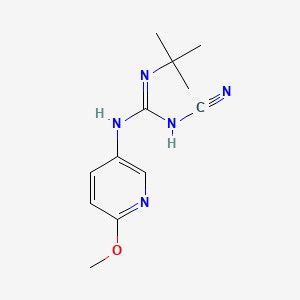
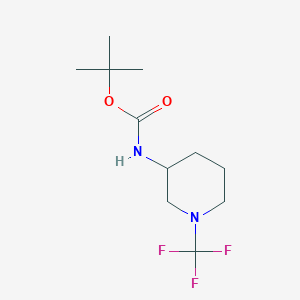

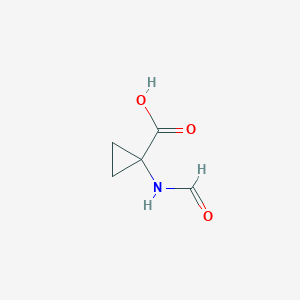
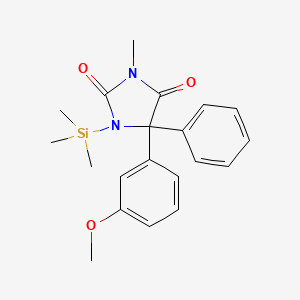
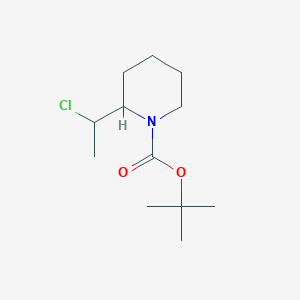
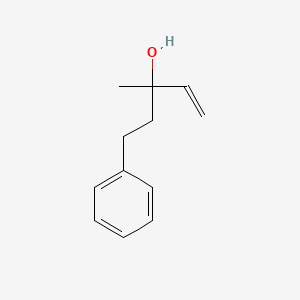
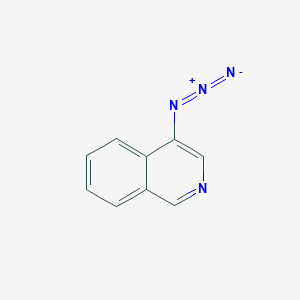
![1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-](/img/structure/B13950892.png)

![2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13950899.png)
